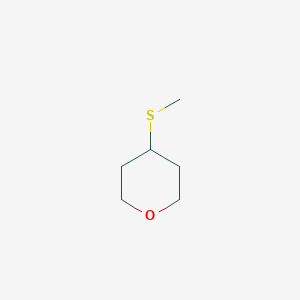

4-(methylsulfanyl)oxane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-2-4-7-5-3-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLVZPDSFCHVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfanyl Oxane

Historical Perspectives on Tetrahydropyran (B127337) (Oxane) Functionalization

The tetrahydropyran (oxane) ring is a prevalent structural motif in a vast number of biologically active natural products and medicinal agents. nih.govresearchgate.net Consequently, the development of methods to construct and functionalize this heterocyclic template has been a subject of significant synthetic interest for many decades. nih.gov

Historically, the construction of the substituted tetrahydropyran skeleton has relied on several cornerstone reactions in organic chemistry. These include:

Prins and related cyclizations: These reactions involve the acid-catalyzed condensation of an alkene or alkyne with an aldehyde, where a homoallylic alcohol can cyclize to form a tetrahydropyran-4-ol derivative.

Hetero-Diels-Alder reaction: This cycloaddition reaction between a diene and a dienophile containing a heteroatom provides a powerful route to six-membered heterocycles, including dihydropyran systems that can be readily reduced to the corresponding tetrahydropyran. nih.gov

Ring-closing olefin metathesis: A more contemporary but widely adopted method for forming cyclic structures, including the oxane ring, from an appropriate diene precursor. nih.gov

Oxa-Michael reaction: This involves the intramolecular nucleophilic attack of a hydroxyl group onto an electron-deficient α,β-unsaturated carbonyl system, leading to the formation of the tetrahydropyran ring. nih.gov

These classical methods have provided the fundamental framework for accessing a wide variety of substituted oxanes, which can then serve as precursors for further functionalization, including the introduction of sulfur-based substituents.

Strategic Approaches for Methylsulfanyl Group Introduction

The introduction of the methylsulfanyl (–SCH₃) group at the C-4 position of the oxane ring can be achieved through different strategic approaches, primarily categorized as direct functionalization or convergent synthesis from precursors.

The direct conversion of a C-H bond at the 4-position of an unsubstituted oxane ring to a C-S bond is a significant challenge. Literature describing a direct, one-pot methylsulfanylation of the parent oxane to yield 4-(methylsulfanyl)oxane is scarce. This type of transformation falls under the modern field of C-H activation/functionalization, which, while powerful, often requires specific directing groups or highly reactive and selective catalytic systems that have not been widely reported for this particular substrate.

Convergent pathways, where the oxane ring and the methylsulfanyl group are brought together from separate starting materials or where one is used to facilitate the formation of the other, represent the most established routes to this compound.

A highly plausible and practical synthetic route involves the conversion of a readily available 4-substituted oxane precursor. The most common pathway begins with oxan-4-one and proceeds through a 4-thiol intermediate.

Reduction to Alcohol: Commercially available oxan-4-one is first reduced to oxan-4-ol. This is a standard ketone reduction that can be achieved with high yield using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversion to Thiol: The hydroxyl group of oxan-4-ol is not a good leaving group, so it is typically activated by converting it into a sulfonate ester, such as a tosylate or mesylate. This intermediate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thioacetate, followed by hydrolysis, to yield oxane-4-thiol. nih.gov

Methylation: The final step is the S-methylation of oxane-4-thiol. This is a straightforward and efficient Williamson-type ether synthesis, where the thiol is deprotonated with a mild base and reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to furnish the target compound, this compound.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ketone Reduction | NaBH₄, MeOH or LiAlH₄, THF | Oxan-4-ol |

| 2 | Alcohol to Thiol Conversion | 1. TsCl, Pyridine 2. NaSH | Oxane-4-thiol |

| 3 | S-Methylation | CH₃I, Base (e.g., NaH, K₂CO₃) | This compound |

Rearrangement reactions offer elegant, though often more complex, pathways to construct the functionalized oxane ring.

The Achmatowicz Reaction: This reaction is a powerful tool for converting furan (B31954) derivatives into highly functionalized pyranones, which are direct precursors to tetrahydropyrans. nih.govresearchgate.net The reaction involves the oxidative ring enlargement of a furfuryl alcohol. nih.govacs.org A convergent synthesis of this compound could be envisioned starting from a furfuryl alcohol precursor that already contains a protected sulfur or a group that can be converted to the methylsulfanyl moiety. The resulting dihydropyranone from the Achmatowicz rearrangement can then be subjected to reduction of the double bond and carbonyl group, along with any necessary functional group manipulations, to yield the final product. This strategy highlights the power of using biomass-derived furans as renewable starting materials. acs.org

The Pummerer Rearrangement: The Pummerer rearrangement transforms a sulfoxide (B87167) with an alpha-hydrogen into an α-acyloxy thioether using an activating agent like acetic anhydride. wikipedia.orgtcichemicals.com While not a direct method for forming the C4-S bond of the target, it could be a key step in a multi-step synthesis of a precursor. For instance, a Pummerer reaction on a carefully designed acyclic sulfoxide could generate an intermediate with the correct oxygen and sulfur functionalities, primed for a subsequent cyclization reaction to form the oxane ring.

Convergent Synthetic Pathways from Precursors

Modern Catalytic Methods in this compound Synthesis

Advances in transition-metal catalysis have provided new, efficient tools for the formation of both C-O and C-S bonds, which are directly applicable to the synthesis of this compound.

Catalytic C-S Bond Formation: A prominent modern strategy involves the cross-coupling of a thiol with an electrophile. researchgate.net In the context of this compound synthesis, this could involve the coupling of a 4-halooxane (e.g., 4-bromooxane or 4-iodooxane) with methylthiol or its salt. Catalytic systems based on palladium, nickel, or copper are frequently used for such thioetherifications. nih.govrsc.org Alternatively, dehydrative coupling reactions that directly couple an alcohol (oxan-4-ol) with a thiol, driven by a suitable catalyst, are also an increasingly common and atom-economical approach. chemrevlett.com

| Catalytic Approach | Coupling Partners | Common Metal Catalysts | Reference |

|---|---|---|---|

| Cross-Coupling | 4-Halooxane + Methylthiol | Palladium (Pd), Nickel (Ni) | researchgate.net |

| Cross-Coupling | 4-Halooxane + Aryl Sulfide (B99878) (Thiol Surrogate) | Nickel (Ni) | nih.gov |

| Dehydrative Coupling | Oxan-4-ol + Methylthiol | Copper (Cu), Bismuth (Bi), Nickel (Ni) | rsc.org, chemrevlett.com |

These catalytic methods offer the advantages of mild reaction conditions, high functional group tolerance, and improved efficiency over some traditional multi-step methods.

Reactivity and Reaction Mechanisms of 4 Methylsulfanyl Oxane

Mechanistic Studies of Sulfur-Centered Reactions

The lone pairs of electrons on the sulfur atom in 4-(methylsulfanyl)oxane make it a nucleophilic center and susceptible to oxidation.

Oxidative Transformations of the Methylsulfanyl Moiety

Oxidation of the thioether functionality is a common and important transformation, leading to the formation of sulfoxides and sulfones. These reactions change the oxidation state of sulfur rather than carbon. chemistrysteps.com

The methylsulfanyl group in this compound can be readily oxidized to the corresponding sulfoxide (B87167), 4-(methylsulfinyl)oxane, and further to the sulfone, 4-(methylsulfonyl)oxane. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

A variety of reagents can be employed for the oxidation of thioethers to sulfoxides and sulfones. Mild oxidizing agents are typically used for the selective formation of sulfoxides, while stronger oxidants or stoichiometric amounts of the oxidant can lead to the corresponding sulfone.

| Oxidizing Agent | Product(s) | Conditions |

| Hydrogen peroxide (H₂O₂) | Sulfoxide, Sulfone | Can be slow under physiological conditions but is effective, often with a catalyst. |

| Peroxyacids (e.g., m-CPBA) | Sulfoxide, Sulfone | Common and effective reagents for these transformations. |

| Ozone (O₃) | Sulfoxide, Sulfone | A powerful oxidant for thioethers. |

| Hypochlorite (e.g., NaOCl) | Sulfoxide, Sulfone | Reacts much faster than H₂O₂ under similar conditions. |

| Metal-based catalysts (e.g., V, Ti, Mn complexes) with an oxidant | Chiral Sulfoxides | Used for asymmetric oxidation. |

| Sodium periodate (B1199274) (NaIO₄) | Sulfone | A common reagent for the complete oxidation of sulfides. |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | A strong oxidizing agent that converts sulfides to sulfones. |

This table is generated based on general thioether oxidation principles applicable to this compound.

The mechanism of thioether oxidation, for instance with hydrogen peroxide, is proposed to involve the nucleophilic attack of the sulfur atom on the oxidant. wikipedia.org For photooxidation processes, the reaction can proceed through a single electron-transfer mechanism, forming a sulfide (B99878) radical cation and a superoxide (B77818) ion as key intermediates. nih.gov

When a prochiral sulfide like this compound is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom. Achieving stereochemical control in this transformation is a significant area of research. Asymmetric oxidation can be achieved using chiral oxidizing agents or, more commonly, a combination of a stoichiometric oxidant and a chiral metal catalyst. beilstein-journals.orgnih.gov

Several metal-based catalytic systems have been developed for the enantioselective oxidation of sulfides:

Titanium Complexes: The Kagan-Modena modification of the Sharpless epoxidation conditions, using Ti(OiPr)₄, diethyl tartrate (DET), and a hydroperoxide, is a well-established method for asymmetric sulfoxidation. nih.govtandfonline.com

Vanadium Complexes: Chiral vanadium-salan complexes have been shown to be highly effective catalysts for the asymmetric oxidation of sulfides with hydrogen peroxide, yielding sulfoxides with high enantioselectivity. beilstein-journals.org

Enzyme-Catalyzed Reactions: Biocatalytic approaches using enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), can provide excellent enantioselectivity in the oxidation of prochiral thioethers. tandfonline.com

The choice of ligand, solvent, and temperature can significantly influence the enantiomeric excess of the resulting sulfoxide. beilstein-journals.org

Nucleophilic and Electrophilic Reactions at the Sulfur Center

The sulfur atom in this compound, being more nucleophilic than the oxygen in an analogous ether, can readily participate in nucleophilic substitution reactions. researchgate.netnih.gov

Nucleophilic Reactions: The sulfur atom can act as a nucleophile, attacking electrophilic carbon centers. A prominent example is the S-alkylation reaction with alkyl halides to form ternary sulfonium (B1226848) salts. researchgate.netacs.org

R-S-R' + R''-X → [R-S⁺(R'')-R'] X⁻

In the context of this compound, reaction with an alkyl halide such as methyl iodide would yield a sulfonium salt. The resulting sulfonium salt can then serve as a source of an electrophilic group.

Electrophilic Reactions: Conversely, the sulfur atom can be rendered electrophilic, allowing for attack by carbon-based nucleophiles. This "umpolung" of reactivity typically requires the sulfur to be attached to a good leaving group. Such reactions often involve reagents like disulfides or sulfenyl chlorides where the sulfur atom is activated towards nucleophilic attack. acs.org

Transformations Involving the Oxane Heterocycle

The oxane (tetrahydropyran) ring is a saturated six-membered heterocycle and is generally more stable and less reactive than its smaller, more strained counterpart, oxetane. researchgate.net The tetrahydropyran (B127337) ring system is a common motif in many natural products. bohrium.com

Transformations involving the oxane ring of this compound, such as ring-opening, are typically not facile and require specific, often harsh, conditions. Ring-opening of cyclic ethers is generally promoted by Lewis or Brønsted acids. For the oxane ring, this would involve protonation or coordination to the ring oxygen, followed by nucleophilic attack on an adjacent carbon atom. Given the presence of the more nucleophilic sulfur atom in this compound, reactions with electrophiles are more likely to occur at the sulfur center under neutral or mildly acidic conditions. Significant acid catalysis would likely be required to induce reactions at the oxane oxygen.

Ring-Opening and Ring-Transformation Reactions

While the tetrahydropyran ring is generally stable, it can undergo ring-opening reactions under specific and often forcing conditions. These reactions typically proceed via activation of the ether oxygen.

Acid-Catalyzed Ring-Opening:

In the presence of strong Brønsted or Lewis acids, the ether oxygen of the oxane ring can be protonated or coordinated, respectively. This activation makes the carbon atoms adjacent to the oxygen (C-2 and C-6) electrophilic and susceptible to nucleophilic attack. If a suitable nucleophile is present, it can attack one of these positions, leading to the cleavage of a C-O bond and opening of the ring. For a symmetrically substituted oxane like this compound, attack at C-2 or C-6 would be electronically equivalent, barring any complex conformational effects. The product of such a reaction would be a di-functionalized open-chain compound. For instance, reaction with a hydrogen halide (HX) would yield a halo-substituted alcohol.

A plausible mechanism for the acid-catalyzed ring-opening is initiated by the protonation of the ring oxygen, followed by an SN2 attack by a nucleophile on one of the α-carbons. researchgate.net The stability of the tetrahydropyran ring means that these reactions often require harsh conditions, such as high temperatures and strong acids.

Oxidative Ring-Opening:

Studies on the low-temperature oxidation of tetrahydropyran have shown that ring-opening is a key part of the reaction mechanism. nsf.gov This process typically involves the formation of carbon-centered radicals, which can then react with oxygen. For this compound, radical abstraction of a hydrogen atom, particularly from the α-positions (C-2 or C-6), would be the initiating step. The resulting radical can undergo a series of reactions, including ring-opening to form an open-chain radical, which can then be further oxidized. nsf.gov The primary radicals derived from the ring-opening of the tetrahydropyranyl moiety are expected to be pentanal-5-yl and butanal-4-yl radicals. nsf.gov

Ring-Transformation Reactions:

Ring transformations, where one heterocyclic system is converted into another, are also conceivable. Such reactions often proceed through a ring-opening step followed by an intramolecular re-cyclization. For this compound, this would likely require specific reagents that can introduce new functionalities into the molecule, which can then participate in the re-cyclization. For example, a reaction that opens the ring and introduces a nitrogen-containing group could potentially lead to the formation of a substituted piperidine (B6355638) or another nitrogen-containing heterocycle. However, specific examples of such transformations for this compound are not documented in the literature.

Table 1: Plausible Conditions for Ring-Opening Reactions of the Oxane Ring This table is based on general principles of cyclic ether reactivity, as specific data for this compound is not available.

| Reaction Type | Reagent/Catalyst | Nucleophile | Plausible Product |

| Acid-Catalyzed | HBr (conc.) | Br⁻ | 5-Bromo-2-(methylsulfanyl)pentan-1-ol |

| Acid-Catalyzed | Lewis Acid (e.g., BF₃·OEt₂) | Varies | Open-chain ether/alcohol derivatives |

| Oxidative | O₂ / Radical Initiator | - | Carbonyl and hydroxyl functionalized open-chain compounds |

Functionalization of the Oxane Ring (e.g., C-H Activation, Halogenation)

Functionalization of the saturated oxane ring involves the cleavage of C-H bonds, which are generally unreactive.

C-H Activation:

Direct C-H functionalization is a powerful tool in organic synthesis for creating new C-C or C-heteroatom bonds. For saturated ethers like tetrahydropyran, C-H activation typically occurs at the α-position (adjacent to the oxygen atom) due to the stabilizing effect of the oxygen on potential radical or cationic intermediates. nih.govresearchgate.net Various transition-metal-catalyzed methods have been developed for the α-C-H functionalization of ethers. organic-chemistry.orgrsc.org For this compound, it is expected that C-H activation would preferentially occur at the C-2 and C-6 positions. For example, a palladium-catalyzed C-H activation could be used to introduce aryl or alkyl groups at these positions. organic-chemistry.org

Halogenation:

The halogenation of alkanes and cyclic ethers can proceed via a free-radical mechanism, typically initiated by UV light or heat. ucalgary.cabyjus.compressbooks.pubperlego.comlibretexts.org In this process, a halogen molecule (e.g., Cl₂ or Br₂) is homolytically cleaved to generate halogen radicals. These radicals can then abstract a hydrogen atom from the oxane ring to form a carbon-centered radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, thus propagating the chain reaction. ucalgary.ca

For this compound, the hydrogen atoms at the α-positions (C-2 and C-6) are the most likely sites for radical abstraction due to the resonance stabilization of the resulting radical by the adjacent oxygen atom. Therefore, free-radical halogenation would be expected to yield a mixture of 2-halo-4-(methylsulfanyl)oxane and 2,6-dihalo-4-(methylsulfanyl)oxane, along with other potential isomers. The selectivity of the halogenation depends on the halogen used, with bromination being generally more selective than chlorination. ucalgary.ca

Investigations into Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the published literature. However, data for the parent compound, tetrahydropyran, and related ring-opening reactions can provide some general insights.

Reaction Kinetics:

The kinetics of ring-opening reactions are highly dependent on the ring size and the reaction conditions. For example, the acid-catalyzed ring-opening of epoxides (three-membered rings) has been studied, and the rates are dependent on factors such as hydronium ion activity and the nature of the nucleophile. nih.gov Given that the tetrahydropyran ring is significantly less strained than an epoxide ring, the kinetics of its ring-opening would be expected to be much slower under similar conditions. acs.org

A study on the catalytic production of tetrahydropyran from 3,4-dihydropyran reported an apparent activation energy of 31 kJ mol⁻¹ for the hydrogenation step over a Ni/SiO₂ catalyst. rsc.org This provides an indication of the energy barrier for a reaction involving the saturation of the pyran ring system.

Table 2: Kinetic Data for Related Reactions This data is for analogous systems and is intended to provide a general context for the reactivity of the oxane ring.

| Reaction | System | Activation Energy (Ea) | Rate Determining Step | Reference |

| Hydrogenation | 3,4-Dihydropyran to Tetrahydropyran | 31 kJ mol⁻¹ | Hydrogenation of adsorbed DHP | rsc.org |

| Acid-Catalyzed Ring Opening | Isoprene-derived epoxydiols | Rate dependent on H₃O⁺ activity and nucleophile concentration | Nucleophilic attack on protonated epoxide | nih.gov |

Thermodynamics:

Thermodynamic data for tetrahydropyran is available and can serve as a baseline for understanding the energetic properties of the this compound ring system. The enthalpy of formation and the entropy of the molecule are key parameters that determine the thermodynamics of its reactions. The NIST Chemistry WebBook provides thermodynamic data for tetrahydropyran. nist.gov

Table 3: Thermodynamic Properties of Tetrahydropyran Data for the parent oxane ring.

| Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | -217.6 ± 1.1 | kJ/mol | nist.gov |

| Standard Molar Entropy (Gas, 298.15 K) | 309.5 ± 2.1 | J/mol·K | nist.gov |

| Molar Heat Capacity at Constant Pressure (Gas, 298.15 K) | 108.53 | J/mol·K | nist.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Specific ¹H and ¹³C NMR chemical shift values for 4-(methylsulfanyl)oxane have not been reported in the reviewed literature.

Detailed 2D NMR studies, which are crucial for the unambiguous assignment of proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule, are not available for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Experimental IR and Raman spectra, which would reveal the characteristic vibrational modes of the functional groups present in this compound, have not been documented.

Without experimental or theoretical vibrational spectra, a conformational analysis of this compound based on its vibrational signatures cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

The mass spectrum of this compound, which would confirm its molecular weight and provide insights into its fragmentation pathways under ionization, is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass and elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₆H₁₂OS), an HRMS analysis would be expected to yield a highly accurate mass measurement of the molecular ion. Theoretical calculations predict the monoisotopic mass of this compound to be 132.06088 Da. Experimental HRMS data would serve to confirm this exact mass, thereby verifying its elemental composition. However, specific experimental HRMS data for this compound are not present in the surveyed scientific literature.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical m/z |

|---|---|---|

| C₆H₁₂OS | [M+H]⁺ | 133.06816 |

| C₆H₁₂OS | [M+Na]⁺ | 155.05011 |

| C₆H₁₂OS | [M+K]⁺ | 171.02404 |

Note: This table represents theoretical values, as experimental data is not available.

X-ray Crystallography for Solid-State Structural Insights

For an X-ray crystallographic study to be performed, this compound would first need to be obtained in a solid, crystalline form of sufficient quality. The analysis would then reveal the exact spatial orientation of the oxane ring and the methylsulfanyl substituent. Information such as the crystal system, space group, and unit cell dimensions would be determined. At present, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound.

Computational and Theoretical Studies of 4 Methylsulfanyl Oxane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.orgwhiterose.ac.uk It offers a favorable balance between accuracy and computational cost, making it ideal for geometry optimization and calculating the energetic properties of molecules like 4-(methylsulfanyl)oxane.

A DFT calculation would begin by optimizing the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the preferred conformation of the oxane ring (typically a chair form) and the orientation of the 4-substituent (axial vs. equatorial). acs.orglumenlearning.com The equatorial conformation is generally expected to be more stable due to reduced steric hindrance. lumenlearning.com

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgfiveable.meyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

For this compound, the HOMO is predicted to be localized primarily on the sulfur atom, specifically on its non-bonding lone pair orbitals. This makes the sulfur atom the most probable site for electrophilic attack. The LUMO would likely be a σ* (antibonding) orbital associated with the C–S or C–O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

Table 1: Illustrative FMO Parameters for this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity), localized on the sulfur atom. |

| LUMO Energy | +1.8 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 8.3 | Suggests high kinetic stability and relatively low reactivity. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization within a molecule. fu-berlin.de It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals).

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of electron density from the lone pairs of the sulfur atom (n_S) and the ring oxygen atom (n_O) into the antibonding orbitals (σ) of adjacent C-C or C-H bonds. These donor-acceptor interactions stabilize the molecule. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| n(S) | σ(C-C) | ~ 2.5 | Hyperconjugation, stabilization through lone pair delocalization. |

| n(O) | σ(C-C) | ~ 1.8 | Hyperconjugation, stabilization through lone pair delocalization. |

| σ(C-H) | σ(C-S) | ~ 0.8 | Weak hyperconjugation contributing to overall stability. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for calculating energies and molecular properties. While computationally more demanding, they are often used to benchmark results obtained from DFT or to study systems where DFT may be less reliable. For this compound, high-accuracy ab initio calculations could provide a definitive value for the energy difference between the axial and equatorial conformers.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum mechanics describes the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a dynamic environment, such as in a solvent at a specific temperature. rsc.orgresearchgate.net

For this compound, MD simulations could be used to:

Explore the conformational landscape, including the dynamics of the oxane ring's chair-to-boat interconversion.

Analyze the rotational freedom of the methylsulfanyl group around the C4-S bond.

Study the interaction of the molecule with solvent molecules (e.g., water), including the formation of hydrogen bonds.

These simulations provide insight into the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium, which can influence its biological activity and physical properties.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate the accuracy of the computational model. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. masterorganicchemistry.com For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches and bends, such as the C-S stretch, C-O-C ether stretch, and various C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These predicted values for the ¹H and ¹³C nuclei of this compound would be instrumental in interpreting experimental NMR spectra and confirming the molecule's structure and conformational preferences.

Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for example, by including solvent effects or using a higher level of theory, leading to a more accurate understanding of the molecule's properties.

Table 3: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| C-H Stretch (alkane) | 2850 - 2960 | 2850 - 3000 |

| C-O-C Stretch (ether) | 1090 | 1070 - 1150 |

| C-S Stretch (thioether) | 680 | 600 - 800 |

Compound Name Reference Table

| Compound Name |

| This compound |

In Silico Approaches for Structure-Function Relationships and Molecular Design

Similarly, specific in silico studies to determine the structure-function relationships and guide the molecular design of this compound are not present in the current body of scientific literature. Such approaches are powerful tools in drug discovery and materials science, but their application to this particular compound has not been documented. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for this compound or a series of its derivatives. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com This typically involves calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of related compounds and correlating them with their measured activity. mdpi.com

A hypothetical QSAR study involving this compound would require a dataset of analogous compounds with varying substituents on the oxane ring or modifications to the sulfur-containing group, along with their corresponding measured biological activities. No such study or dataset for this compound is currently available in published research.

Molecular Docking and Ligand-Receptor Interaction Analysis

There are no published molecular docking studies that analyze the interaction of this compound with catalysts or biological receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. laurinpublishers.comnih.gov In the context of synthetic applications, this could involve docking this compound to the active site of a catalyst to understand the binding mode and predict reactivity.

While docking is a widely used method to study ligand-protein interactions and to design new therapeutic agents, no research has been published that applies this technique specifically to this compound for applications such as catalyst binding. acs.orgnih.govresearchgate.net

Applications of 4 Methylsulfanyl Oxane in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Currently, there are no specific examples in the scientific literature that describe the use of 4-(methylsulfanyl)oxane as a key intermediate in the synthesis of complex organic molecules. In principle, the sulfide (B99878) functional group could be oxidized to a sulfoxide (B87167) or a sulfone, which are valuable functional groups in organic synthesis, often used to direct subsequent reactions or to be displaced in nucleophilic substitution reactions. The tetrahydropyran (B127337) (oxane) ring is a common structural motif in many natural products, and functionalized oxanes are important building blocks. However, the specific utility of the 4-methylsulfanyl substitution pattern in this context has not been reported.

Utility in Advanced Chemical Research as a Scaffold or Ligand Precursor

There is no published research on the utility of this compound as a scaffold or a ligand precursor in advanced chemical research. Scaffolds are core molecular frameworks upon which combinatorial libraries of compounds can be built, and ligands are molecules that bind to metal centers to form coordination complexes. While the oxane ring can act as a scaffold and the sulfur atom has the potential to coordinate to metals, the specific application of this compound for these purposes has not been documented.

Potential Contributions to Functional Materials Research

Similarly, the potential contributions of this compound to functional materials research are not described in the current scientific literature. Sulfur-containing polymers and materials can have interesting optical, electronic, and thermal properties. The incorporation of the this compound unit into a polymer backbone or as a side chain could potentially impart specific properties to the resulting material. Nevertheless, no studies have been published that explore this possibility.

Future Directions and Emerging Research Trends

Exploration of Undiscovered Reactivity and Synthetic Pathways

A primary focus of future research will be the comprehensive exploration of the reactivity of 4-(methylsulfanyl)oxane and the development of novel synthetic routes. The presence of both a nucleophilic sulfur atom and a Lewis basic oxygen within the oxane ring suggests a variety of potential chemical transformations that remain to be investigated.

The thioether moiety is a key handle for reactivity. It is well-established that thioethers can be oxidized to the corresponding sulfoxides and sulfones. masterorganicchemistry.com Future studies will likely investigate the selective oxidation of this compound. Controlled oxidation could yield novel derivatives, 4-(methylsulfinyl)oxane and 4-(methylsulfonyl)oxane, whose physicochemical properties and biological activities could be markedly different from the parent compound. Research into selective oxidation conditions will be crucial. For instance, mild oxidants like hydrogen peroxide might favor the sulfoxide (B87167), whereas stronger reagents such as Oxone could produce the sulfone. researchgate.netorganic-chemistry.org

Furthermore, the sulfur atom's nucleophilicity can be exploited in S-alkylation reactions. masterorganicchemistry.comyoutube.com By treating this compound with various electrophiles, a library of sulfonium (B1226848) salts could be generated. These salts could serve as intermediates for subsequent transformations, such as ylide formation, or be investigated for their own unique properties.

On the synthetic front, current methods for preparing substituted tetrahydropyrans (oxanes) and thioethers suggest several plausible routes to this compound and its analogs. organic-chemistry.orgnih.govacs.org One potential pathway involves the intramolecular hydroalkoxylation of an unsaturated alcohol precursor containing a methylsulfanyl group. Another promising approach is the palladium-catalyzed coupling of a suitable oxane precursor with a methylthiol source. acs.org The development of stereoselective syntheses will be a significant goal, enabling access to enantiomerically pure forms of substituted this compound derivatives.

A hypothetical research program could explore various synthetic strategies as outlined in the table below.

| Proposed Synthetic Route | Key Precursors | Catalyst/Reagent | Anticipated Outcome |

| Intramolecular Cyclization | 5-(methylsulfanyl)pent-1-en-3-ol | Platinum or Gold Catalyst | Diastereoselective formation of substituted this compound |

| Nucleophilic Substitution | Tetrahydro-4H-pyran-4-yl methanesulfonate, Sodium thiomethoxide | Polar aprotic solvent (e.g., DMF) | Direct formation of this compound |

| Reductive Thioetherification | Oxan-4-one, Methanethiol | Reducing agent (e.g., NaBH4), Acid catalyst | Synthesis via reductive amination analogue |

Integration with Advanced Flow Chemistry and Automation Technologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.org Future research on this compound will undoubtedly leverage these advanced technologies. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents or intermediates. acs.org

For instance, the oxidation of the thioether group can be highly exothermic. A continuous flow reactor can dissipate heat more efficiently than a batch reactor, minimizing the risk of runaway reactions and improving the selectivity towards either the sulfoxide or sulfone. Similarly, the synthesis of potentially unstable sulfonium salts could be performed in a flow system, where the product is generated and used in a subsequent step without isolation.

Automated synthesis platforms, combining robotics with flow reactors, will accelerate the discovery and optimization of reactions involving this compound. scribd.com These systems can perform a large number of experiments in a short period, systematically varying catalysts, solvents, and other reaction conditions to rapidly identify optimal synthetic protocols. This high-throughput screening approach will be invaluable for exploring the reactivity of this compound with a wide range of substrates and for building libraries of novel derivatives for biological or materials science screening.

A prospective automated flow synthesis campaign could be designed as follows:

| Parameter | Range/Variables | Objective |

| Temperature | 25 °C to 150 °C | Optimize reaction rate and selectivity |

| Residence Time | 1 minute to 60 minutes | Maximize conversion and minimize byproduct formation |

| Catalyst Screening | Palladium, Nickel, Copper catalysts | Identify most efficient catalyst for C-S bond formation |

| Reagent Concentration | 0.1 M to 2.0 M | Determine optimal stoichiometry and reaction kinetics |

Multidisciplinary Research at the Interface of Synthetic, Computational, and Materials Chemistry

The structural features of this compound make it an interesting candidate for multidisciplinary research, particularly at the intersection of synthetic chemistry, computational modeling, and materials science.

Computational chemistry will play a predictive role in guiding synthetic efforts. nih.gov Density Functional Theory (DFT) studies can be used to calculate the molecule's geometric and electronic properties, predict its reactivity at different sites (e.g., the sulfur vs. the oxygen atom), and model the transition states of potential reactions. mdpi.com Such computational screening can help prioritize synthetic targets and experimental conditions, saving significant time and resources. benthamdirect.comresearchgate.net For example, calculations could predict the relative ease of oxidation at the sulfur atom versus potential C-H oxidation on the oxane ring, guiding the choice of oxidant for selective transformations.

In materials science , the thioether and oxane motifs are known components of advanced polymers. rsc.orgrsc.org Polythioethers are valued for their high refractive indices and metal-coordinating properties, while polyethers are known for their biocompatibility. rsc.org Future research could explore the polymerization of this compound derivatives to create novel functional polymers. For example, polymers incorporating this structure could exhibit stimuli-responsive behavior; the thioether groups could be oxidized by reactive oxygen species (ROS), leading to a change in polymer polarity and solubility, a property useful in designing smart biomaterials for drug delivery. rsc.org The thioether backbone could also be used to chelate heavy metals, suggesting applications in environmental remediation or catalysis. rsc.org

| Research Area | Technique/Approach | Potential Application/Insight |

| Computational Chemistry | Density Functional Theory (DFT), Molecular Dynamics | Predict reactivity, conformational preferences, and spectroscopic properties. Guide synthetic design. |

| Polymer Chemistry | Ring-Opening Polymerization, Thiol-ene "click" chemistry | Synthesis of novel poly(thio)ethers with tunable properties. |

| Materials Science | Self-assembly studies, ROS-response testing | Development of smart hydrogels, responsive coatings, or metal-scavenging materials. rsc.org |

Development of Sustainable and Economically Viable Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability and economic viability. Future research into this compound will prioritize the development of "green" synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible.

One avenue of exploration is the use of biomass-derived starting materials. The oxane ring is a structural motif found in many natural products, and recent studies have shown the catalytic production of tetrahydropyran (B127337) (oxane) from renewable sources. rsc.org Developing a synthetic pathway to this compound that begins with a biomass-derived precursor would significantly enhance its green credentials. nih.gov

The choice of reagents and catalysts is another critical aspect of sustainable synthesis. There is a growing trend to move away from stoichiometric reagents in favor of catalytic processes, and to replace precious metal catalysts with more abundant and less toxic alternatives like iron or copper. nanomaterchem.com For the synthesis of the thioether bond, research could focus on using elemental sulfur as an inexpensive and odorless sulfur source, avoiding the use of volatile and malodorous thiols. nanomaterchem.comresearchgate.net Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents like water or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) would further contribute to the sustainability of the synthesis. rsc.org

A comparative analysis of potential green synthetic routes could be a key research objective:

| Metric | Traditional Route (e.g., SN2 with MeSH) | Proposed Green Route (e.g., Catalytic) |

| Atom Economy | Moderate | High |

| Starting Materials | Petroleum-based | Potentially biomass-derived rsc.org |

| Reagents | Stoichiometric base, volatile thiol | Catalytic system, elemental sulfur researchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Water or bio-derived solvents |

| Safety Concerns | Use of malodorous and toxic thiols | Reduced odor, potentially safer reagents |

By focusing on these emerging research trends, the scientific community can systematically uncover the fundamental chemistry and potential applications of this compound, paving the way for its use in next-generation technologies and materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(methylsulfanyl)oxane, and how can reaction yields be optimized?

- Methodology :

- Nucleophilic substitution : React oxane derivatives (e.g., 2-bromooxane) with methylthiolate ions (CH₃S⁻) in anhydrous solvents like DMF or THF under inert atmosphere. Use cesium carbonate (Cs₂CO₃) as a base to deprotonate thiols and enhance nucleophilicity .

- Oxidation control : Monitor sulfide oxidation using FeBr₃/HNO₃ systems to avoid over-oxidation to sulfones. Adjust reagent stoichiometry (e.g., 1:1 molar ratio of substrate to FeBr₃) and reaction time (≤2 hours) .

- Yield optimization : Employ high-resolution LCMS (e.g., YMC-Actus Triart C18 column) to track intermediate formation and purity. Use gradient elution (MeCN/water with 0.1% formic acid) for efficient separation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methylsulfanyl group (-SMe) shows characteristic δ ~2.1 ppm (singlet) in ¹H NMR and δ ~15–20 ppm in ¹³C NMR .

- LCMS/HPLC : Confirm molecular ion [M+H]⁺ (m/z = 148.176 for C₆H₁₂O₂S) and retention time consistency (e.g., 0.77–1.40 minutes under SMD-TFA05 conditions) .

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved during structural validation?

- Validation steps :

- Repeat experiments under standardized conditions (e.g., solvent, temperature).

- Cross-validate with computational tools (e.g., DFT calculations for NMR chemical shifts) .

- Perform X-ray diffraction for unambiguous structural confirmation. Refine using SHELXPRO to assess R-factor convergence (target: <5%) .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., sulfone formation) during functionalization of this compound?

- Reaction design :

- Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) for controlled sulfoxide formation. Avoid strong oxidants like KMnO₄ unless sulfones are desired .

- Employ protecting groups (e.g., acetyl for hydroxyl moieties) to shield reactive sites during substitution reactions .

- Kinetic analysis : Conduct time-resolved FTIR or UV-Vis spectroscopy to track reaction progress and identify intermediates. Adjust temperature (e.g., 0–25°C) to slow unwanted pathways .

Q. How can computational modeling aid in predicting reaction pathways for this compound derivatives?

- DFT studies :

- Use Gaussian or ORCA software to calculate transition-state energies for sulfanyl group reactions (e.g., oxidation to sulfoxides). Compare activation barriers for competing pathways .

- Simulate NMR spectra (GIAO method) to validate experimental data and assign stereochemistry .

- Molecular docking : Screen derivatives for biological activity (e.g., antimicrobial targets) using AutoDock Vina. Focus on sulfur-mediated hydrogen bonding or π-alkyl interactions .

Q. What are the best practices for handling discrepancies in crystallographic data (e.g., disorder vs. twinning)?

- Data collection :

- Collect multiple datasets (e.g., at 100 K and room temperature) to assess thermal motion and disorder.

- Use TWINLAW in SHELXL to detect twinning and apply appropriate refinement protocols .

Methodological Guidelines

- Safety protocols : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Store waste separately and dispose via certified biohazard services .

- Data management : Include raw spectral data in appendices and processed data (e.g., HPLC chromatograms, refined crystallographic coordinates) in the main text. Use CCDC deposition for crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.